

Pyridazine Derivatives: A Versatile Scaffold for Kinase Inhibition in Cellular Signaling

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Compound of Interest

Compound Name: Pyridazine

Cat. No.: B1198779

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Application Note: The **pyridazine** core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2][3] Protein kinases play a pivotal role in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[4][5] **Pyridazine**-based compounds have demonstrated significant potential in targeting various kinase families, leading to the development of several clinical candidates and approved drugs.[2][6]

The unique physicochemical properties of the **pyridazine** ring, such as its dipole moment and hydrogen bonding capacity, contribute to its favorable interactions within the ATP-binding pocket of kinases.[2] This has enabled the design of inhibitors targeting a diverse range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), mTOR, and c-Jun N-terminal kinase (JNK), thereby modulating critical signaling pathways implicated in disease.

This document provides an overview of the application of **pyridazine** derivatives as kinase inhibitors, with a focus on their role in cell signaling. It includes a summary of their inhibitory activities against various kinases, detailed protocols for relevant experimental assays, and visualizations of key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro and cellular activities of representative **pyridazine** derivatives against various kinase targets.

Table 1: In Vitro Kinase Inhibitory Activity of **Pyridazine** Derivatives

| Compound ID/Name | Target Kinase | IC50 / Ki (nM) | Reference Compound | IC50 / Ki (nM) | Source |
|-------------------------------|---------------|------------------------|--------------------|----------------|----------------------|
| Imidazo[1,2-b]pyridazines | | | | | |
| Compound A17 | mTOR | 67 | - | - | [7] |
| Compound A18 | mTOR | 62 | - | - | [7] |
| Compound 47 | GSK-3 β | IC50: 1.1 | - | - | [8] |
| Compound 6 | Tyk2 JH2 | Ki: 0.027 | - | - | [9] |
| Compound 17 | DYRK1A | IC50: 10 | - | - | [10] |
| Compound 29 | DYRK1A | IC50: 200 | - | - | [10] |
| 3,6-Disubstituted Pyridazines | | | | | |
| Compound 11h | CDK2 | 43.8 | - | - | [11] |
| Compound 11l | CDK2 | 55.6 | - | - | [11] |
| Compound 11m | CDK2 | 20.1 | - | - | [11] |
| Compound 9e | JNK1 | (Gene down-regulation) | - | - | [6] |
| Pyrazolo[3,4-c]pyridazines | | | | | |

| | | | | | |
|----------------------------------|---------------|------------------------|---|----------------------|----------------------|
| Compound 1a | CDK1/cyclin B | Potent Inhibitor | - | - | [12] |
| Compound 1o | CDK1 | One of the most active | - | - | [12] |
| Pyridazinone s | | | | | |
| Compound 13 | CSK | IC50: 3 | - | - | [13] |
| Olaparib | PARP | IC50: 15 | - | - | [14] |
| Pyrido[2,3-d]pyrimidines * | | | | | |
| Compound 4b | PDGFr | 1110 | - | - | [15] |
| FGFr | 130 | - | - | [15] | |
| EGFr | 450 | - | - | [15] | |
| c-src | 220 | - | - | [15] | |
| Compound 4e | FGFr | 60 | - | - | [15] |
| Pyrazolo[1,5-b]pyridazines | | | | | |
| Series identified | CDK4 | Potent inhibitors | - | - | [16] |
| Pyridazine-Based ALK5 Inhibitors | | | | | |
| Compound 20 | ALK5 | pKi: 9.29 | - | - | [17] |

| | | | | | |
|----------|------|----------------|---|---|------|
| Compound | ALK5 | (Best cellular | - | - | [17] |
| 23 | | potency) | | | |

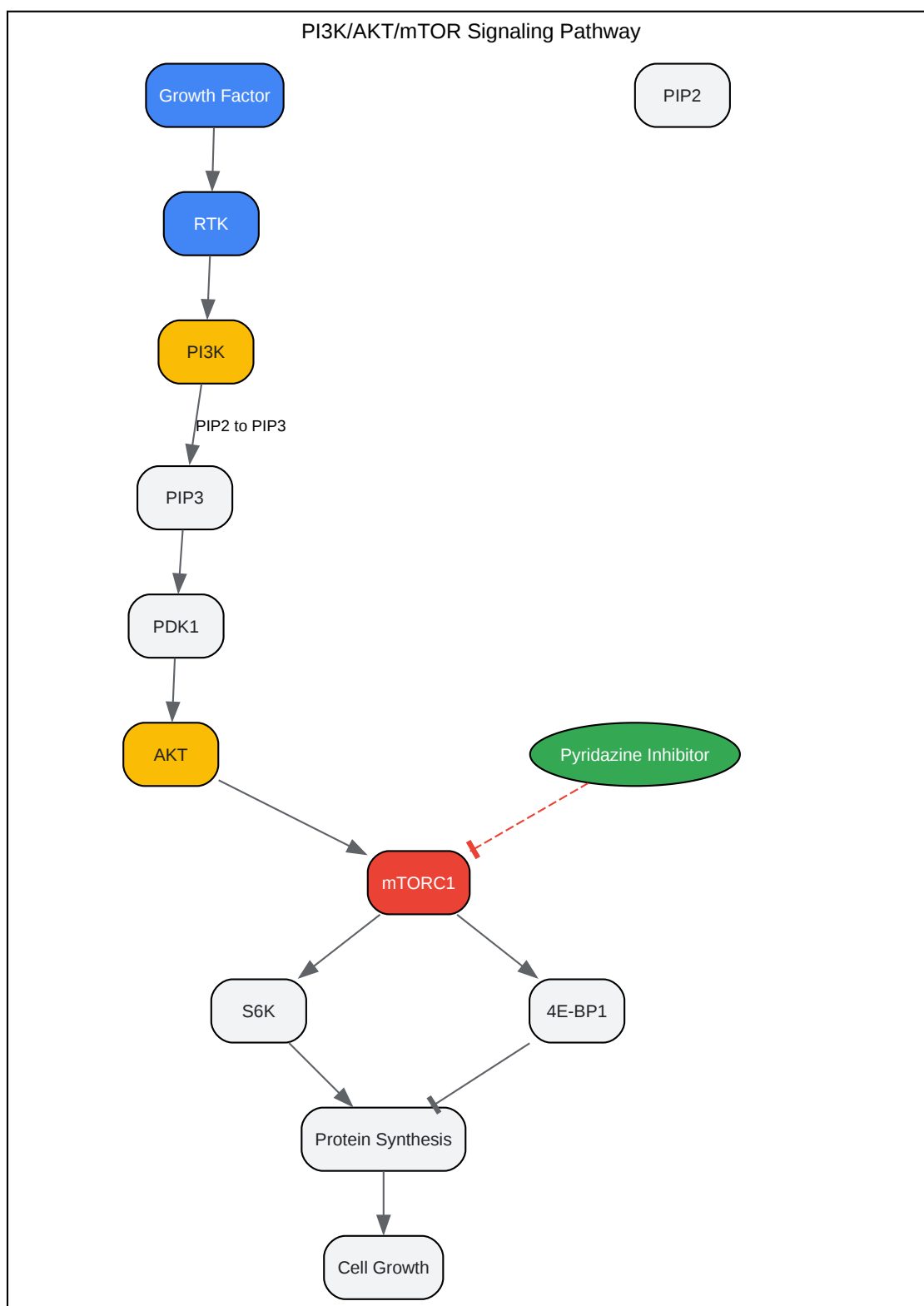
Note: Pyrido[2,3-d]pyrimidines are structurally related to **pyridazines** and are included for their relevance as kinase inhibitors.

Table 2: Cellular Activity of **Pyridazine** Derivatives

| Compound ID/Name | Cell Line | Assay Type | IC50 / Effect | Source |
|----------------------------------|-------------------------------------|--------------------------|-----------------------------|---------|
| Imidazo[1,2-b]pyridazines | | | | |
| A15-A24 | A549, H460 | Anti-proliferative (SRB) | 0.02 μ M - 20.7 μ M | [7] |
| Compound 47 | Triple-transgenic mouse model of AD | In vivo | Lowered phosphorylated tau | [8][18] |
| Compound 6 | IFN α -stimulated cells | Cellular Assay | IC50: 12 nM | [9] |
| 3,6-Disubstituted Pyridazines | | | | |
| Compound 11m | T-47D | Anti-proliferative | 0.43 μ M | [11] |
| MDA-MB-231 | Anti-proliferative | 0.99 μ M | [11] | |
| Compound 9e | Ehrlich ascites carcinoma | In vivo solid tumor | Reduction in tumor volume | [6] |
| Pyridazinones | | | | |
| Compound 13 | Jurkat cells | ZAP-70 phosphorylation | Increased phosphorylation | [13] |
| Pyridazine-Based ALK5 Inhibitors | | | | |
| Compound 20 | Cell-based assay | pIC50 | 6.82 | [17] |

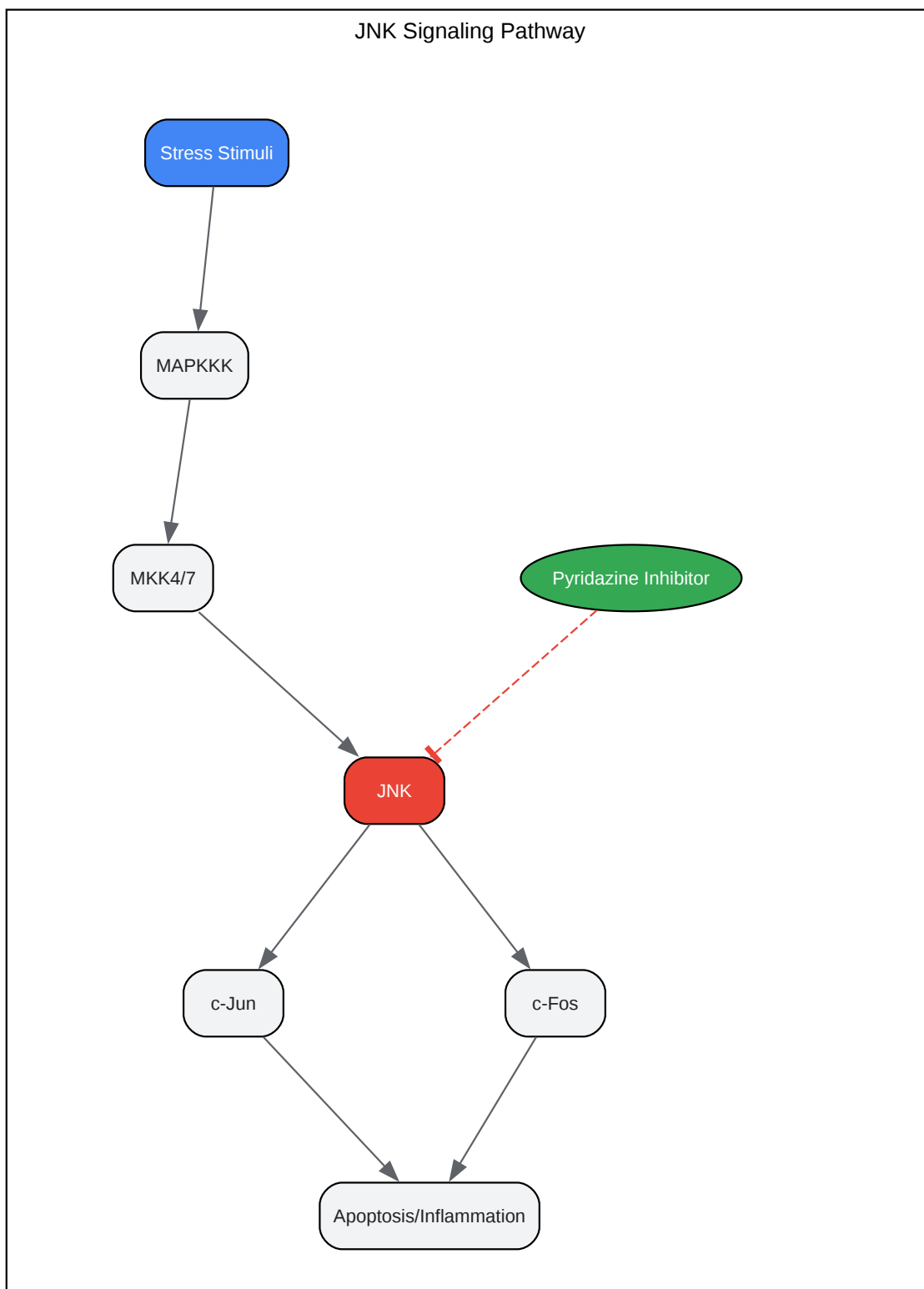
Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by **pyridazine** derivatives and typical experimental workflows for their evaluation are provided below.



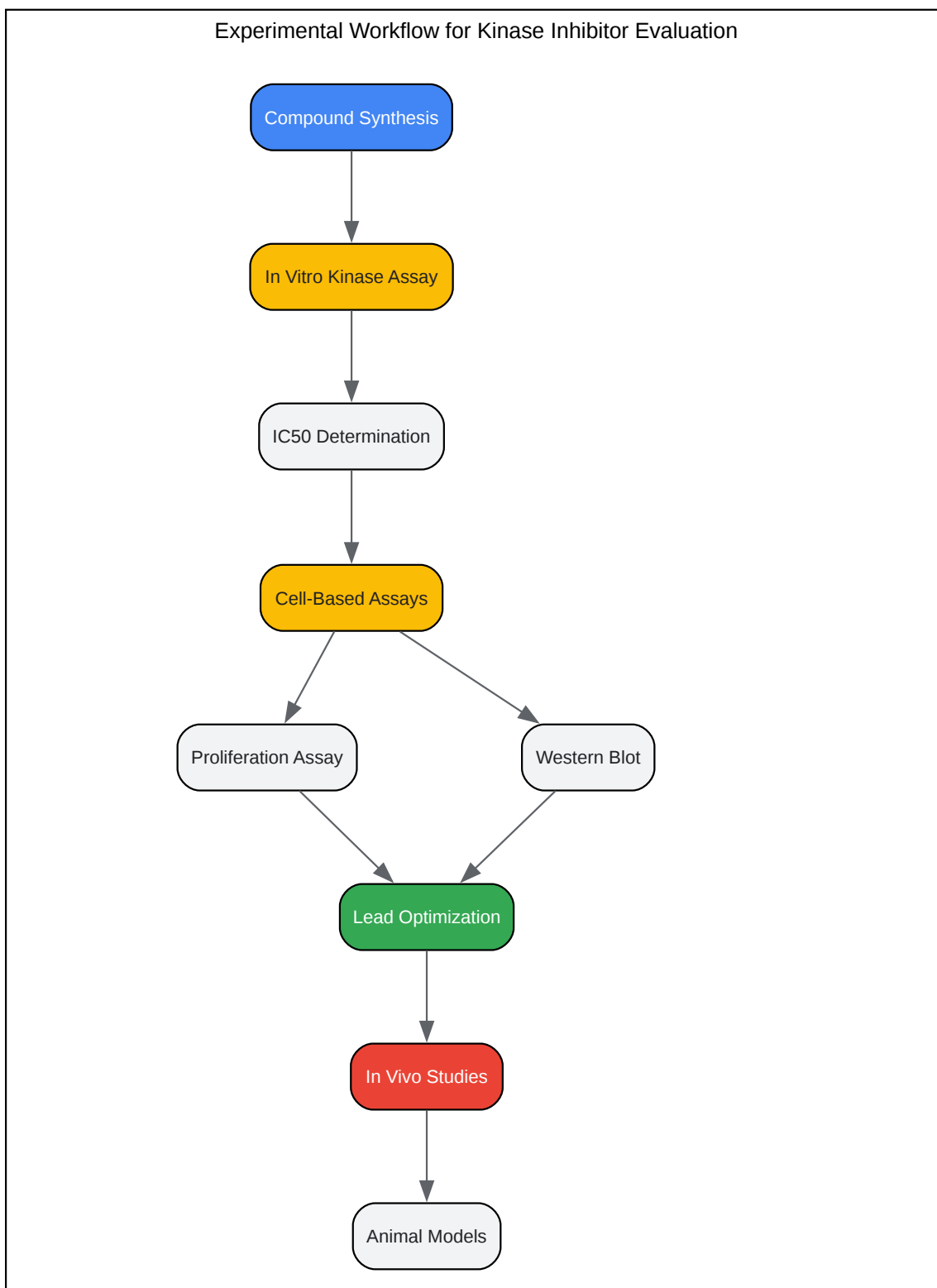
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Caption: PI3K/AKT/mTOR signaling pathway with mTOR inhibition by **pyridazine** derivatives.



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Caption: JNK signaling pathway and its inhibition by **pyridazine** derivatives.



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Caption: A typical workflow for the evaluation of **pyridazine**-based kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of **pyridazine** derivatives as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used for evaluating ALK5 inhibitors and provides a general framework for assessing kinase activity.^[17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a **pyridazine** derivative against a specific protein kinase.

Materials:

- Purified recombinant kinase (e.g., ALK5, CDK2)
- Kinase-specific substrate
- ATP at the K_m concentration for the target kinase
- **Pyridazine** derivative (test compound) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates
- Plate reader capable of luminescence detection

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the **pyridazine** derivative in DMSO. Further dilute the compounds in the kinase reaction buffer.
- **Kinase Reaction:** a. Add 2.5 µL of the diluted compound to the wells of a 384-well plate. b. Add 2.5 µL of a solution containing the kinase and its substrate to each well. c. Initiate the

reaction by adding 5 μ L of ATP solution. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

- **ADP Detection:** a. Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. d. Incubate for 30 minutes at room temperature.
- **Data Acquisition:** Measure the luminescence of each well using a plate reader.
- **Data Analysis:** a. Normalize the data using positive (no inhibitor) and negative (no kinase) controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is based on the methodology used for evaluating the anti-proliferative activities of imidazo[1,2-b]pyridazine derivatives.^[7]

Objective: To assess the effect of a **pyridazine** derivative on the proliferation of cancer cell lines.

Materials:

- Human cancer cell lines (e.g., A549, H460, T-47D, MDA-MB-231)
- Complete cell culture medium
- **Pyridazine** derivative (test compound) dissolved in DMSO
- Sulforhodamine B (SRB) solution
- Trichloroacetic acid (TCA)
- Tris base solution

- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Compound Treatment: a. Prepare serial dilutions of the **pyridazine** derivative in the cell culture medium. b. Replace the medium in the wells with the medium containing the test compound at various concentrations. c. Incubate the plates for a specified period (e.g., 48-72 hours).
- Cell Fixation: a. Gently add cold TCA to each well to fix the cells. b. Incubate at 4°C for 60 minutes. c. Wash the plates five times with water and allow them to air dry.
- Staining: a. Add SRB solution to each well and stain for 10 minutes at room temperature. b. Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. c. Allow the plates to air dry.
- Data Acquisition: a. Add Tris base solution to each well to solubilize the bound dye. b. Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
- Data Analysis: a. Calculate the percentage of cell growth inhibition relative to untreated control cells. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value from the dose-response curve.

Protocol 3: Western Blot Analysis for Phosphorylated Proteins

This protocol provides a general method for assessing the inhibition of a specific signaling pathway by measuring the phosphorylation status of downstream proteins, as described for imidazo[1,2-b]**pyridazine** derivatives targeting mTOR.^[7]

Objective: To determine if a **pyridazine** derivative inhibits a specific kinase by analyzing the phosphorylation level of its downstream targets.

Materials:

- Cells treated with the **pyridazine** derivative
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-AKT, anti-total-AKT)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis: a. Treat cells with the **pyridazine** derivative for a specified time. b. Wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-S6) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

- Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
- Data Analysis: a. Quantify the band intensities. b. Normalize the intensity of the phosphorylated protein to the total protein or a loading control (e.g., β -actin). c. Compare the phosphorylation levels in treated samples to untreated controls.

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